molecular formula C15H20FNO3S B2867706 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide CAS No. 898644-77-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide

Cat. No.: B2867706
CAS No.: 898644-77-4
M. Wt: 313.39
InChI Key: YNGLZQCPZOYKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Selective Inhibition Applications

The chemical compound N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methoxybenzenesulfonamide is part of a broader class of compounds investigated for their potential in selective inhibition of enzymes. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) without affecting cyclooxygenase-1 (COX-1), indicating potential applications in the development of anti-inflammatory and pain management drugs. The introduction of a fluorine atom has been shown to notably increase selectivity for COX-2 over COX-1, leading to the identification of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Electrophilic Fluorination and Enantioselective Synthesis

Research has also been conducted on analogs of this compound, exploring their use as electrophilic fluorinating reagents. Such research has led to the development of sterically demanding electrophilic fluorinating reagents that improve the enantioselectivity of products, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), which enhances enantioselectivity in the fluorination of silylenol ether compared to other fluorinating agents (Yasui et al., 2011).

Catalytic Applications in Organic Synthesis

N-Fluorobenzenesulfonimide has been utilized as a catalyst for the synthesis of isoquinuclidines through a three-component reaction, showcasing the compound's versatility in facilitating organic synthesis processes. This method has been effective in achieving high yields and favorable endo/exo stereoselectivity ratios (Wu et al., 2013).

Anticancer Property Exploration

In the search for novel anticancer agents, derivatives of this compound have been synthesized and investigated for their anticancer properties. For example, a specific compound has shown promising results in anticancer activity, highlighting the potential of these derivatives in cancer treatment research (Zhang et al., 2010).

Quantum Chemical and Molecular Dynamics Studies

The compound and its derivatives have also been subject to quantum chemical and molecular dynamics simulation studies for predicting inhibition efficiencies in applications such as corrosion inhibition. This research provides insights into the molecular basis of the compound's effectiveness and potential for industrial applications (Kaya et al., 2016).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Its molecular weight (27338 Da ) is within the range generally favorable for oral bioavailability. Its structure suggests potential for reasonable solubility and permeability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLZQCPZOYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.